molecular formula C15H15N3O2 B2938262 4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol CAS No. 300689-29-6

4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

Cat. No.: B2938262
CAS No.: 300689-29-6
M. Wt: 269.304
InChI Key: LIFGUWSXDSOBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol ( 300689-29-6) is a high-value imidazo[1,2-a]pyridine derivative supplied for pharmaceutical and biochemical research. This compound features a heterocyclic scaffold recognized as a priority pharmacophore in drug discovery due to its significant biological activities . The structure, incorporating an imidazopyridine core with an amino and methoxy-substituted phenol moiety, provides unique electronic and steric properties, making it a versatile building block for the synthesis of bioactive molecules . The rigid fused-ring system contributes to the compound's stability, while the functional groups enhance its reactivity for diverse derivatization . The imidazo[1,2-a]pyridine scaffold is found in numerous compounds demonstrating anticancer potential . Recent research into 3-aminoimidazo[1,2-a]pyridine compounds highlights their promising inhibitory activity against various cancer cell lines, underscoring the value of this chemical class for developing novel anticancer agents . Furthermore, related derivatives have been identified as inhibitors of key pathways, such as FLT3-ITD and BCR-ABL, which are relevant in acute myeloid leukemia and other cancers . This product is intended for research and development purposes only by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any other commercial or personal applications.

Properties

IUPAC Name

4-(3-amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9-5-6-18-13(7-9)17-14(15(18)16)10-3-4-11(19)12(8-10)20-2/h3-8,19H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFGUWSXDSOBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid[{{{CITATION{{{2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). The reaction conditions often require specific catalysts and solvents to achieve high yields and purity[{{{CITATION{{{_3{Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under ...](https://journals.sagepub.com/doi/pdf/10.3184/174751916X14683327937934).

Industrial Production Methods

In an industrial setting, the compound can be synthesized using solvent- and catalyst-free methods under microwave irradiation. This approach is advantageous due to its efficiency and environmental friendliness, as it minimizes the use of hazardous chemicals and reduces waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol: can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Scientific Research Applications

4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: : The compound can be used in biological studies to understand cellular processes and interactions.

  • Medicine: : It has potential therapeutic applications, including as an intermediate in drug synthesis and as a candidate for drug discovery.

  • Industry: : The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazo[1,2-a]pyridine Derivatives with Methoxyphenol Substituents

4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol (1f)
  • Structure: Features an imidazo[4,5-b]pyridine core (vs. imidazo[1,2-a]pyridine) with a 2-methoxyphenol group.
  • Activity : Demonstrated strong antitubercular activity via docking studies targeting mycobacterial proteins .
4-(6-Bromo-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol (4o)
  • Structure: Includes a bromo substituent at position 6 and a cyclohexylamino group at position 3.
  • Synthesis: Prepared via mechanochemical ball-milling, emphasizing eco-friendly methods .
  • Impact: The bromo group may enhance halogen bonding, while the cyclohexylamino substituent increases lipophilicity, influencing membrane permeability.

Imidazopyridine Derivatives with Varied Aromatic Substituents

4-[8-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl]phenol (8HZ)
  • Structure: Substituted with a p-toluidino group at position 3 and a phenol (vs. methoxyphenol) at position 4.
  • Properties: The phenolic –OH group (vs.
  • Activity: Not explicitly stated, but structural similarities suggest possible kinase or antitubercular targeting.
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol
  • Structure : Features a 4-chlorophenyl group and a hydroxyl substituent on the imidazopyridine core.

Pyrido[1,2-a]pyrimidin-4-one Derivatives

2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure : Pyrido[1,2-a]pyrimidin-4-one core with a 3-methoxyphenyl group and piperazine substituents.
  • Therapeutic Relevance : Patent data suggest applications in kinase inhibition or antimicrobial therapy, though specific targets are unspecified .

Complex Imidazopyridine-Based Inhibitors

GSK1904529A
  • Structure : Imidazo[1,2-a]pyridine linked to a benzamide and sulfonylpiperazine groups.
  • Activity : Potent IGF-1R inhibitor with methoxy groups contributing to binding affinity .
  • Comparison : Highlights the imidazopyridine scaffold’s adaptability in targeting diverse receptors.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula M.Wt Key Features
Target Compound Imidazo[1,2-a]pyridine 3-Amino, 7-Methyl, 4-(2-methoxyphenol) C15H15N3O2 269.30 Balanced hydrophilicity/lipophilicity
1f Imidazo[4,5-b]pyridine 4-(2-methoxyphenol) C14H11N3O2 253.26 Altered electron distribution
4o Imidazo[1,2-a]pyridine 6-Bromo, 3-Cyclohexylamino C21H24BrN3O2 438.34 Enhanced lipophilicity
8HZ Imidazo[1,2-a]pyridine 3-(p-Toluidino), 4-Phenol C21H19N3O 329.40 Increased hydrogen bonding

Table 2: Pharmacological Activity Overview

Compound Name Reported Activity Target/Mechanism Reference
Target Compound Undisclosed (Potential TB) Docking with mycobacterial proteins
1f Antitubercular Mycobacterial protein inhibition
GSK1904529A IGF-1R Inhibition Kinase targeting

Biological Activity

4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol, commonly referred to as "compound 1," is a heterocyclic organic compound known for its potential biological activities. This compound features an imidazo[1,2-a]pyridine moiety, which is recognized for various pharmacological properties, including anticancer and antimicrobial activities. Understanding the biological activity of this compound requires a detailed examination of its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Formula : C15H15N3O2
  • Molecular Weight : 269.30 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activity of compound 1 has been investigated in several studies, focusing on its anticancer and antimicrobial properties. Below is a summary of key findings:

Anticancer Activity

  • Mechanism of Action : Compound 1 has shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which play critical roles in regulating cell death pathways.
  • Efficacy : In vitro studies demonstrated that compound 1 exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range (10-20 µM) .

Antimicrobial Activity

  • Broad Spectrum Activity : Compound 1 has been evaluated for its antibacterial and antifungal properties. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 4 µg/mL for bacterial strains tested, indicating potent antimicrobial effects .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of compound 1:

StudyFindings
El Shehry et al. (2018)Reported that derivatives of imidazo[1,2-a]pyridines possess significant antibacterial properties with MIC values comparable to standard antibiotics .
Gupta et al. (2020)Investigated the anticancer effects of imidazo[1,2-a]pyridine derivatives, highlighting their ability to inhibit tumor growth in xenograft models .
DrugBank AnalysisCompound 1 was identified as a potential lead compound for further development due to its favorable pharmacokinetic properties observed in preliminary studies .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural features:

  • Imidazo[1,2-a]pyridine Core : This moiety is crucial for its interaction with biological targets.
  • Methoxy Group : The presence of the methoxy group at the phenolic position enhances lipophilicity and may improve cellular uptake.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol, and how can reaction conditions be optimized?

  • Methodology : The core imidazo[1,2-a]pyridine scaffold can be synthesized via cyclization reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). Key steps include:

  • Precursor preparation : Use 2-amino-4,5-dicyanoimidazole or analogous amines as starting materials .
  • Cyclization : Employ microwave-assisted or solvent-free conditions to enhance reaction efficiency and yield .
  • Functionalization : Introduce the methoxyphenol moiety via Suzuki coupling or nucleophilic aromatic substitution, monitored by TLC/HPLC .
    • Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with computed chemical shifts from DFT studies for validation .
  • IR Spectroscopy : Identify NH₂ stretching (~3400 cm⁻¹) and phenolic O–H bonds (~3200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and pharmacological targets of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density maps, Fukui indices for nucleophilic/electrophilic sites, and HOMO-LUMO gaps for redox activity .
  • Molecular Docking : Simulate binding to COX-2 or phosphodiesterase (PDE) active sites using AutoDock Vina. Prioritize residues (e.g., Arg120 in COX-2) for mutagenesis studies .
    • Validation : Correlate computational predictions with in vitro enzymatic assays (e.g., IC₅₀ values for COX-2 inhibition) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., COX-2 vs. PDE inhibition)?

  • Analysis Framework :

  • Assay Conditions : Compare buffer pH (7.4 vs. 6.8), enzyme sources (human recombinant vs. tissue extracts), and substrate concentrations .
  • Structural Analogues : Test derivatives with modified methoxy or amino groups to isolate pharmacophore contributions .
  • Off-Target Screening : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify secondary targets .

Q. How can the stability of this compound under physiological conditions be evaluated, and what degradation products are anticipated?

  • Protocol :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via LC-MS for mass shifts .
  • Degradation Pathways : Expect hydrolysis of the imidazo[1,2-a]pyridine ring under acidic conditions or oxidation of the phenolic group to quinones .
    • Mitigation : Formulate with antioxidants (e.g., ascorbic acid) or encapsulation in liposomes to enhance stability .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of this compound, and how can they be addressed?

  • Challenges :

  • Low Yield in Cross-Coupling : Pd catalyst deactivation due to phenolic OH groups.
  • Solution : Protect the phenol as a tert-butyldimethylsilyl (TBS) ether before coupling, then deprotect with TBAF .
    • Purification Issues : Co-elution of byproducts in column chromatography.
  • Solution : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How can researchers differentiate between off-target effects and true pharmacological activity in vitro?

  • Strategies :

  • Counter-Screening : Test against unrelated enzymes (e.g., kinases) to assess selectivity .
  • Cellular Models : Use CRISPR-edited cell lines lacking the target protein (e.g., COX-2⁻/⁻) to confirm mechanism .
  • Proteomic Profiling : Combine activity-based protein profiling (ABPP) with click chemistry tags to map interactomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.